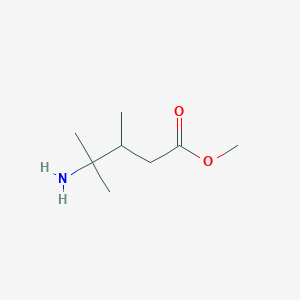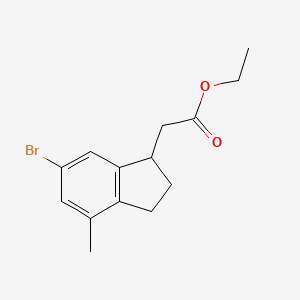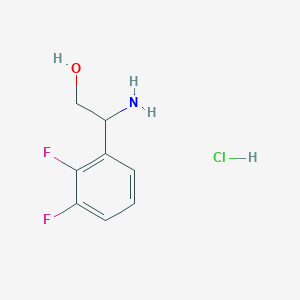![molecular formula C10H16LiNO5 B13517075 Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate is a chemical compound with a complex structure that includes a lithium ion, a tert-butoxycarbonyl-protected amino group, and an oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate typically involves multiple steps One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of an oxetane ringThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems may also be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxetane ring or the Boc-protected amino group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialized materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets. The lithium ion can influence various biochemical pathways, while the Boc-protected amino group and oxetane ring can interact with different enzymes and receptors. These interactions can modulate biological activities, making the compound useful in drug development and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-3-{[2-(dimethylamino)ethyl]sulfanyl}propanoate
- Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate
Uniqueness
This compound is unique due to its combination of a lithium ion, a Boc-protected amino group, and an oxetane ring.
Eigenschaften
Molekularformel |
C10H16LiNO5 |
|---|---|
Molekulargewicht |
237.2 g/mol |
IUPAC-Name |
lithium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate |
InChI |
InChI=1S/C10H17NO5.Li/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6;/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
LJCGQQBOTZRGPK-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C)(C)OC(=O)NC(C1COC1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


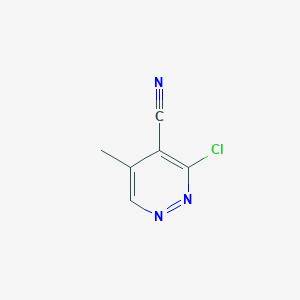
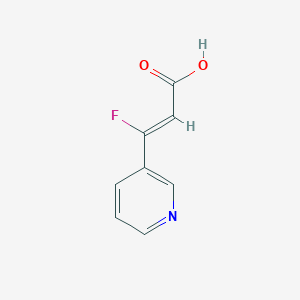
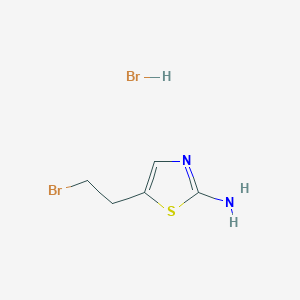
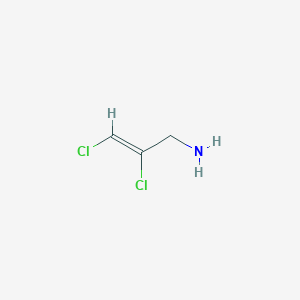

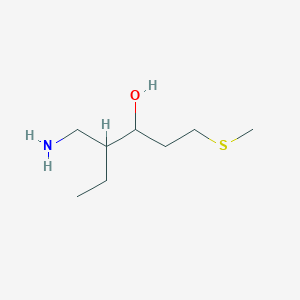
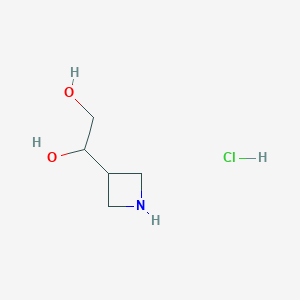


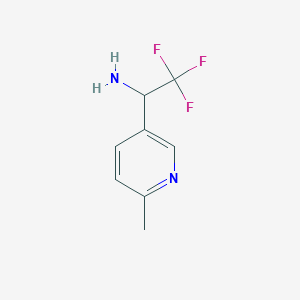
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
